Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate
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Overview
Description
Ethyl 3-methyl-2-oxabicyclo[310]hex-3-ene-6-carboxylate is a bicyclic compound featuring an oxabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a range of derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysis and Ru (II) catalysis are promising for industrial applications due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: It is explored for potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
Bicyclo[3.1.0]hex-2-ene derivatives: These compounds share the bicyclic core and are used in various chemical applications.
Uniqueness: Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate is unique due to its specific functional groups and reactivity. Its oxabicyclohexane core provides distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
110072-10-1 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-11-9(10)7-6-4-5(2)12-8(6)7/h4,6-8H,3H2,1-2H3 |
InChI Key |
CPJZRDZYUFQOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1OC(=C2)C |
Origin of Product |
United States |
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